molecular formula C10H10O2 B1266427 4-Allyloxybenzaldehyde CAS No. 40663-68-1

4-Allyloxybenzaldehyde

Cat. No.: B1266427
CAS No.: 40663-68-1
M. Wt: 162.18 g/mol
InChI Key: TYNJQOJWNMZQFZ-UHFFFAOYSA-N
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Description

4-Allyloxybenzaldehyde (CAS 40663-68-1) is an aromatic aldehyde featuring an allyloxy (-OCH₂CH=CH₂) substituent at the para position of the benzaldehyde ring. This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through reactions such as Claisen-Schmidt condensations, Michael additions, and Wittig reactions . Its allyloxy group enhances electron density on the aromatic ring, influencing reactivity and selectivity in transformations. Key applications include:

  • Medicinal Chemistry: Synthesis of apigenin derivatives targeting pancreatic stellate cells .
  • Polymer Science: Preparation of trehalose-based thermoplastic copolymers via hydrosilylation .
  • Antifungal Agents: Development of cinnamic acid derivatives targeting (1,3)-β-D-glucan synthase .

Preparation Methods

Williamson Ether Synthesis Using Sodium Metal

Reagents and Procedure

  • Starting materials : 4-Hydroxybenzaldehyde, allyl bromide (3 equiv.), sodium metal (2.2 equiv.), ethanol.
  • Conditions : Reflux at 78°C for 24 hours under inert atmosphere.
  • Workup : Ethanol evaporation, aqueous NaOH extraction, dichloromethane washing, and anhydrous Na₂SO₄ drying.

Yield and Characterization

  • Yield : 85%.
  • Analytical Data :
    • FTIR : C=C (1512–1669 cm⁻¹), Csp²–H (3076 cm⁻¹), C–O–C (1226, 1002 cm⁻¹).
    • ¹H-NMR (DMSO) : δ 9.8 ppm (CHO), δ 7.0 ppm (aromatic H), δ 5.3 ppm (=CH₂).
    • LC-MS : m/z = 162 [M⁺].

Advantages and Limitations

  • Pros : High yield, straightforward purification.
  • Cons : Requires hazardous sodium metal and prolonged reaction time.

Potassium Carbonate-Mediated Allylation in Acetonitrile

Reagents and Procedure

  • Starting materials : 4-Hydroxybenzaldehyde, allyl bromide (1.05 equiv.), K₂CO₃ (2.5 equiv.), acetonitrile.
  • Conditions : Reflux at 90°C for 6 hours.
  • Workup : Solvent removal, water washing, brine extraction, and vacuum distillation.

Yield and Characterization

  • Yield : 90%.
  • Analytical Data :
    • FTIR : Consistent with ether and aldehyde functional groups.
    • LC-MS : m/z = 162 [M⁺].

Advantages and Limitations

  • Pros : Shorter reaction time, avoids pyrophoric reagents.
  • Cons : Requires stoichiometric K₂CO₃ and solvent removal.

Electrochemical Oxidation of p-Allyloxytoluene

Reagents and Procedure

  • Starting material : p-Allyloxytoluene, methanol/ethanol, conductive salts (e.g., KF).
  • Conditions : Electrolysis at 1–20 A/dm², 0–60°C, using graphite electrodes.
  • Workup : Distillation under reduced pressure (1–2 torr).

Advantages and Limitations

  • Pros : Green chemistry approach, avoids halogenated reagents.
  • Cons : Specialized equipment required, unoptimized for target compound.

Comparative Analysis of Methods

Method Catalyst/Base Solvent Time (h) Yield (%) Key Advantage
Williamson Ether Na metal Ethanol 24 85 High purity
K₂CO₃-Mediated K₂CO₃ Acetonitrile 6 90 Faster, safer
Electrochemical KF (conductive) Methanol N/A N/A Halogen-free

Characterization and Validation

Spectroscopic Consistency

  • ¹H-NMR : All methods report δ 5.2–5.6 ppm for allyl protons and δ 9.8 ppm for the aldehyde group.
  • Boiling Point : 150–152°C at 18 mmHg, corroborated across sources.
  • Density : 1.058 g/mL at 25°C.

Purity Considerations

  • HPLC : Commercial samples show ≥97% purity.
  • Byproducts : Trace unreacted 4-hydroxybenzaldehyde or over-allylated derivatives, mitigated via fractional distillation.

Industrial and Experimental Optimizations

  • Scale-Up : Gram-scale synthesis achieved using K₂CO₃ in acetonitrile with consistent yields.
  • Catalyst Screening : NaH and Cs₂CO₃ tested but showed no significant improvement over K₂CO₃.
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) reduced yields due to side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Allyloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-(Allyloxy)benzoic acid.

    Reduction: 4-(Allyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

4-Allyloxybenzaldehyde serves as a crucial building block for synthesizing more complex organic molecules. Its reactive aldehyde group allows for various transformations, including:

  • Aldol Condensation : It can react with ketones to form chalcones, which are known for their biological activities.
  • Functional Group Transformations : The allyl group can be converted into alkenes, alcohols, or amines through catalytic processes.

Research has indicated that this compound possesses significant biological properties:

  • Antimycobacterial Activity : A study demonstrated its potential as an anti-tuberculosis agent when used in the synthesis of hydrazone derivatives . The compound showed high inhibition rates against Mycobacterium tuberculosis, particularly when modified into benzoic acid derivatives.
  • Cellular Effects : It disrupts antioxidative systems in fungi, affecting enzymes like superoxide dismutases and glutathione reductase, leading to inhibited fungal growth.

Material Science

This compound has been utilized in the development of novel materials:

  • Polymer Synthesis : It is employed as a functional monomer in the preparation of poly(this compound-co-divinylbenzene) microspheres. These microspheres exhibit excellent dispersibility and adsorption capacity for metal ions such as Cu²⁺ . The synthesis process involves one-step seed swelling polymerization, resulting in particles with a high specific surface area.

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex molecule synthesisUsed in aldol condensation to synthesize chalcones
Biological ActivityAntimycobacterial agentHigh inhibition rates against Mycobacterium tuberculosis when modified into hydrazone derivatives
Material ScienceDevelopment of functional polymersCreated poly(this compound-co-divinylbenzene) microspheres with high adsorption capacity

Mechanism of Action

The mechanism of action of 4-Allyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The allyloxy group can also participate in reactions that alter the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

The reactivity and applications of benzaldehyde derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 4-allyloxybenzaldehyde with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Applications
This compound C₁₀H₁₀O₂ 162.19 -OCH₂CH=CH₂ (para) Apigenin analogs , antifungal agents , polymer synthesis
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 -OH (para) Biological activity studies (e.g., antioxidant properties)
4-(Benzyloxy)benzaldehyde C₁₄H₁₂O₂ 212.24 -OCH₂C₆H₅ (para) Dregamine derivatives for reversing multidrug resistance
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄ 196.20 -OCH₃ (meta, para, ortho) Medicinal chemistry (lower synthetic yield due to steric hindrance)
4-Allylbenzaldehyde C₁₀H₁₀O 146.19 -CH₂CH=CH₂ (para) Limited evidence; differs in lack of ether oxygen, altering electronic properties

Aldol Condensation

  • This compound: Achieves 76% yield in aldol condensation with 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone to form chalcone intermediates for apigenin derivatives .
  • 4-Hydroxybenzaldehyde : Requires protection of the hydroxyl group (e.g., allylation) before participation in similar reactions, adding synthetic steps .

Knoevenagel-Doebner Reaction

  • This compound : Reacts with malonic acid to yield cinnamic acid derivatives (85% yield), critical for antifungal agents .
  • 3-Allyloxybenzaldehyde (isomer): Slightly higher yield (86%) under identical conditions, suggesting minor positional effects on reactivity .

Hydrazineylidene Formation

  • This compound : Forms dregamine derivatives (47% yield) with moderate activity against P-glycoprotein-mediated resistance .
  • 4-(Benzyloxy)benzaldehyde : Higher yield (52%) in analogous reactions, attributed to benzyl group stability .

Spectral and Physical Properties

Compound ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks) ESIMS m/z (M+H)⁺
This compound δ 9.89 (s, CHO), 6.97–7.83 (aromatic H), 5.33–5.44 (allyl CH₂), 4.63 (OCH₂) δ 190.8 (CHO), 163.6 (C-O), 132.3 (allyl CH₂) 513 (derivative)
4-Hydroxybenzaldehyde δ 9.82 (s, CHO), 7.80–6.90 (aromatic H), 5.20 (OH) δ 190.5 (CHO), 162.0 (C-OH) Not reported
4-(Benzyloxy)benzaldehyde δ 9.85 (s, CHO), 7.30–7.45 (benzyl H) δ 190.9 (CHO), 163.8 (C-O) 563 (derivative)

Stability and Practical Considerations

  • This compound : Allyl ethers are prone to oxidation and radical reactions, requiring inert conditions during storage and synthesis .
  • 4-Hydroxybenzaldehyde : Susceptible to oxidation, necessitating stabilization via derivatization (e.g., acetylation) .
  • 3,4,5-Trimethoxybenzaldehyde : Steric hindrance from methoxy groups reduces reactivity in electrophilic substitutions, lowering synthetic yields .

Biological Activity

4-Allyloxybenzaldehyde (CAS 40663-68-1) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications, supported by data tables and recent research findings.

Molecular Formula: C10_{10}H10_{10}O
Molecular Weight: 162.19 g/mol
Structure: The compound features an allyloxy group attached to a benzaldehyde moiety, contributing to its reactivity and biological activity.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It has been shown to interact with several enzymes and proteins, influencing their activity. Notably, it interacts with enoyl-acyl-carrier protein reductase from Mycobacterium tuberculosis, demonstrating potential anti-tuberculosis activity.

Table 1: Key Biochemical Interactions

Biomolecule Interaction Type Effect
Enoyl-acyl-carrier protein reductaseInhibitionPotential anti-tuberculosis activity
Superoxide dismutasesDisruptionInhibited fungal growth
Glutathione reductaseDisruptionImpaired antioxidation

Cellular Effects

Research indicates that this compound affects various cell types and cellular processes. It disrupts cellular antioxidation systems in fungi, leading to inhibited growth. The compound's ability to interfere with superoxide dismutases and glutathione reductase highlights its potential as an antifungal agent .

Molecular Mechanism

The molecular mechanism of action for this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it can undergo chemoselective dithioacetalization in the presence of cobalt (II) chloride.

Dosage Effects

The effects of this compound vary with dosage in animal models. Lower doses may exhibit beneficial antimicrobial properties, while higher doses could lead to cytotoxicity and oxidative stress.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as hydroxybenzaldehyde synthase. Its metabolic products include:

  • Oxidation: 4-(Allyloxy)benzoic acid
  • Reduction: 4-(Allyloxy)benzyl alcohol
  • Substitution: Various substituted benzaldehyde derivatives.

Subcellular Localization

The localization of this compound within cells can influence its biological activity. Understanding its distribution may provide insights into its mechanism of action and therapeutic applications.

Antioxidant Activity

In a study evaluating the antioxidant properties of derivatives synthesized from this compound, a compound known as C–4–allyloxy–phenylcalixresorcinarene (AOPC) was found to exhibit strong antioxidant activity with an effective concentration (ES50_{50}) of 12.46 µg/mL compared to quercetin's ES50_{50} of 34.90 µg/mL . This suggests that derivatives of this compound may have superior antioxidant capabilities.

Applications in Research and Industry

This compound has several applications across different fields:

  • Chemistry: Serves as an intermediate for synthesizing complex organic molecules.
  • Biology: Acts as a building block for biologically active compounds.
  • Medicine: Used in developing pharmaceutical agents targeting tuberculosis and potentially other diseases.
  • Industry: Employed in producing specialty chemicals .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antimicrobial Activity: A study demonstrated that hydrazone derivatives synthesized from this compound exhibited significant antimicrobial properties against Mycobacterium species .
  • Antioxidant Properties: The antioxidant capacity of synthesized derivatives was evaluated using DPPH assays, showing promising results that warrant further investigation .
  • Drug Resistance Reversal: Compounds derived from this compound were tested for their ability to reverse multidrug resistance (MDR) in cancer cells, showing enhanced P-glycoprotein inhibitory activity .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-allyloxybenzaldehyde?

this compound is typically synthesized via alkylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This method yields the product in high purity (90% yield) after purification . Alternative routes include base-catalyzed aldol condensation with ketones, as demonstrated in the synthesis of flavone derivatives, achieving 76% yield under optimized conditions (50% NaOH/H₂O, ethanol, 16 hours) .

Q. How is this compound characterized for structural confirmation?

Key analytical techniques include:

  • NMR spectroscopy : ¹H-NMR (CDCl₃) shows characteristic signals at δ 9.89 (s, aldehyde proton), 7.83 (d, aromatic protons), and 5.97–6.15 (m, allyl group) .
  • Chromatography : HPLC or GC-MS is used to assess purity, with reference to retention indices (RI: 1.5695) and boiling point (150–152°C/18 mm Hg) .
  • Physical properties : Density (1.058 g/cm³) and refractive index provide additional validation .

Q. What safety precautions are essential when handling this compound?

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Avoid inhalation/contact; work in a fume hood.
  • Dispose of waste via approved chemical waste protocols, as improper disposal may release toxic aldehydes .

Advanced Research Questions

Q. How can reaction yields be optimized in syntheses involving this compound?

Yield optimization depends on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance deprotection efficiency (95% yield in methanol/K₂CO₃ at 90°C) .
  • Solvent systems : Polar aprotic solvents (e.g., DMSO) improve cyclization efficiency (91% yield at 140°C) .
  • Reaction time : Extended durations (e.g., 18 hours for alkylation in acetone) improve conversion rates .

Q. What mechanistic roles does this compound play in Wittig and Claisen-Schmidt reactions?

  • Wittig reaction : The aldehyde group reacts with phosphonium ylides to form α,β-unsaturated carbonyl compounds, enabling carbon-carbon bond formation .
  • Claisen-Schmidt condensation : It acts as an electrophilic partner with ketones, forming chalcones (e.g., 76% yield in apigenin synthesis) .
  • Michael addition : The allyloxy group facilitates nucleophilic attacks, forming complex heterocycles .

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay standardization : Use consistent cell lines (e.g., pancreatic stellate cells for antiproliferative studies) .
  • Dose-response validation : Compare IC₅₀ values across studies; discrepancies may arise from impurity levels (>95% purity recommended) .
  • Control experiments : Include positive controls (e.g., apigenin derivatives) to benchmark activity .

Q. What strategies are used to evaluate the antifungal potential of this compound derivatives?

  • In vitro assays : Test against fungal strains (e.g., Candida albicans) using broth microdilution methods .
  • Target validation : Measure inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis .
  • Structure-activity relationships (SAR) : Modify the allyloxy group to enhance solubility and binding affinity .

Q. How can purity issues in this compound impact downstream applications?

  • Byproduct formation : Impurities (e.g., unreacted 4-hydroxybenzaldehyde) may interfere with Wittig reactions. Use column chromatography (silica gel, hexane/ethyl acetate) for purification .
  • Storage conditions : Store at –20°C under inert gas to prevent oxidation of the aldehyde group .

Properties

IUPAC Name

4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNJQOJWNMZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193655
Record name p-(Allyloxy)benzaldehyde
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40663-68-1
Record name 4-(Allyloxy)benzaldehyde
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Record name p-(Allyloxy)benzaldehyde
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Record name 4-(Allyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-allyloxybenzaldehyde was prepared by reaction of allyl bromide on 4-hydroxybenzaldehyde in refluxing acetone in the presence of K2CO3. The distilled product was used as a precursor for 4-allyloxystyrene synthesis.
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Synthesis routes and methods III

Procedure details

A solution of allyl bromide (5.94 mL, 68.78 mmol) in acetone (20 mL) was added, over a period of 20 min, to a mixture of 4-hydroxybenzaldehyde (8.00 g, 65.50 mmol) and K2CO3 (9.96 g, 72.06 mmol) in acetone (100 mL) cooled at 0° C. The mixture was allowed to reach room temperature and stirred for 60 h. After removal of the solvent, the crude residue was dissolved in EtOAc (100 mL) and washed twice with a mixture of water (100 mL) and NaOH (10% aqueous solution, 10 mL). The organic layer was dried over anhydrous Na2SO4 and filtered. After removal of the solvent, 10.00 g of 4-(allyloxy)benzaldehyde were obtained [Rf=0.5 (10% EtOAc/Hexanes), pale brown oil, 94% yield]
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Synthesis routes and methods IV

Procedure details

A mixture of p-hydroxybenzaldehyde (4.0 g, 33 mmoles), allyl methyl carbonate (16.0 g, 138 mmoles), 5 percent palladium on charcoal (1.3 g, 0.6 mmole palladium) and triphenyl phosphine (0.086 g, 0.32 mmole) is refluxed overnight. After removal of the catalyst and distillation (90° C., 0.6 mm Hg), 4.54 g, 85 percent of substantially pure p-allyloxybenzaldehyde is obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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